4-ethyl-N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)benzamide
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Overview
Description
4-ethyl-N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)benzamide: is a complex organic compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a benzamide group attached to a pyrimidinyl ring, which is further substituted with a piperazinyl group containing a pyridinyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)benzamide typically involves multiple steps, starting with the preparation of the core pyrimidinyl and piperazinyl structures. One common approach is to first synthesize the pyrimidinyl core through a condensation reaction between an appropriate pyrimidinyl derivative and an amine. Subsequently, the piperazinyl group is introduced through a nucleophilic substitution reaction with a suitable pyridinyl derivative.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The benzamide group can be oxidized to produce corresponding carboxylic acids.
Reduction: : The pyrimidinyl ring can be reduced to form pyrimidinyl derivatives with different functional groups.
Substitution: : The piperazinyl group can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: : Nucleophiles such as amines and alcohols, along with suitable solvents and temperatures, are typically employed.
Major Products Formed
Oxidation: : 4-ethylbenzamide carboxylic acid.
Reduction: : Reduced pyrimidinyl derivatives.
Substitution: : Various substituted piperazinyl derivatives.
Scientific Research Applications
This compound has shown promise in several scientific research applications:
Chemistry: : It serves as a versatile intermediate in the synthesis of more complex molecules.
Biology: : It has been studied for its potential biological activities, including antimicrobial and antitumor properties.
Medicine: : Research is ongoing to explore its use as a therapeutic agent in treating various diseases.
Industry: : Its unique chemical structure makes it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 4-ethyl-N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)benzamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
This compound is unique due to its specific structural features, but it can be compared to other similar compounds such as:
N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)benzamide: : Lacks the ethyl group on the benzamide.
4-ethyl-N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)acetamide: : Has an acetamide group instead of benzamide.
These comparisons highlight the uniqueness of 4-ethyl-N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)benzamide
Properties
IUPAC Name |
4-ethyl-N-[2-(4-pyridin-2-ylpiperazin-1-yl)pyrimidin-5-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N6O/c1-2-17-6-8-18(9-7-17)21(29)26-19-15-24-22(25-16-19)28-13-11-27(12-14-28)20-5-3-4-10-23-20/h3-10,15-16H,2,11-14H2,1H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBSCMSBPMBYCJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)NC2=CN=C(N=C2)N3CCN(CC3)C4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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